In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic α-amino acid analog of proline. Its rigid four-membered ring structure and the presence of a quaternary α-carbon center make it a valuable building block in medicinal chemistry and peptidomimetics. The incorporation of this moiety into peptides can induce specific secondary structures, such as γ-turns, thereby influencing their conformational properties and biological activity. This technical guide provides a comprehensive overview of the properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its application in peptide design.
Core Properties
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, often abbreviated as Boc-α-Me-Aze-OH, is a synthetic amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, facilitating its use in standard peptide synthesis protocols.
Physicochemical and Spectroscopic Data
Quantitative data for 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is summarized in the tables below. It is important to note that much of the available detailed data pertains to the closely related, non-methylated analog, (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, which is provided for comparative purposes.
Table 1: General Properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White solid/crystals | Inferred from related compounds |
| Stereoisomers | (2S)- and (2R)-enantiomers | [2] |
Table 2: Comparative Physicochemical Properties
| Property | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid |
| CAS Number | 449758-77-4 (racemic), 1363402-35-0 ((2S)-isomer) | 51077-14-6 |
| Melting Point | Data not available | 105-110 °C |
| Boiling Point | Data not available | 339.14 °C (estimated) |
| Density | Data not available | 1.225 g/cm³ (estimated) |
| pKa | Data not available | 4.01 ± 0.20 (predicted) |
| Optical Activity | Data not available | [α]/D = -120.0±2.0°, c = 1 in methanol |
Table 3: Spectroscopic Data Comparison
| Spectroscopic Data | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid |
| ¹H NMR | Data not available in literature | (300 MHz, CDCl₃) δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR | Data not available in literature | Data not readily available |
| Mass Spectrometry | Data not available in literature | Predicted [M+H]⁺: 202.1074 |
Synthesis and Experimental Protocols
The synthesis of enantiopure 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a multi-step process that involves the formation of the azetidine ring via intramolecular alkylation, followed by the resolution of diastereomeric amides.[2]
Synthesis Workflow
The overall synthetic strategy involves the preparation of a suitable precursor, formation of the four-membered ring, and subsequent functional group manipulation to yield the final product.
Caption: General workflow for the synthesis of Boc-α-Me-Aze-OH.
Detailed Experimental Protocol (Adapted from Literature)
The following is a representative, detailed protocol for the synthesis of enantiopure 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, based on published methodologies.[2]
Step 1: Preparation of the Azetidine Precursor
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To a solution of a suitable α-amino ester in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an alkylating agent (e.g., a 1,3-dihaloalkane).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
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Dissolve the precursor from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
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Add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).
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Allow the reaction to warm to room temperature and stir for 4-8 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
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The resulting crude azetidine derivative is used in the next step without further purification.
Step 3: Diastereomeric Resolution
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Couple the racemic azetidine carboxylic acid with an enantiomerically pure chiral amine (e.g., (S)-phenylglycinol) using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA).
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Separate the resulting diastereomeric amides by column chromatography on silica gel.
Step 4: Hydrolysis and Boc-Protection
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Hydrolyze the separated diastereomeric amides under acidic or basic conditions to liberate the free amino acid.
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Protect the nitrogen atom of the enantiomerically pure 2-methylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., dioxane).
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Acidify the reaction mixture and extract the final product, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, with an organic solvent.
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Dry the organic layer and remove the solvent under reduced pressure to yield the pure product.
Applications in Drug Discovery and Peptide Design
The rigid azetidine ring of Boc-α-Me-Aze-OH serves to constrain the peptide backbone, making it a valuable tool for studying and controlling peptide conformation. Its primary application lies in its ability to induce γ-turns in peptides.[3][4]
Induction of γ-Turns in Peptides
A γ-turn is a three-residue turn in a peptide chain that is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The incorporation of Boc-α-Me-Aze-OH at the i+1 position of a peptide sequence can promote the formation of a γ-turn.[4]
Caption: Logical flow of γ-turn induction by Boc-α-Me-Aze-OH.
This conformational control is crucial in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. By locking a peptide into a specific bioactive conformation, it is possible to improve its therapeutic properties.
Biological Implications of Azetidine-Containing Peptides
While specific biological data for peptides containing 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid are not extensively available, the parent compound, azetidine-2-carboxylic acid, is known to be a proline analog that can be misincorporated into proteins, leading to altered protein structure and function.[5] This highlights the potential for azetidine-containing compounds to interact with biological systems in unique ways. The conformational constraints imposed by the 2-methylazetidine-2-carboxylic acid moiety can be exploited to design peptides that target specific protein-protein interactions or enzyme active sites.
Safety and Handling
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique structural features allow for the precise control of peptide conformation, specifically promoting the formation of γ-turns. While detailed physicochemical and biological data for this specific compound are still emerging, the established synthetic routes and the known conformational effects of the azetidine ring underscore its potential for the development of novel peptidomimetics with tailored biological activities. Further research into the biological effects of peptides incorporating this constrained amino acid is warranted to fully explore its therapeutic potential.
